molecular formula C14H20N2 B2812207 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane CAS No. 92373-56-3

3-Benzyl-3,9-diazabicyclo[3.3.1]nonane

Cat. No.: B2812207
CAS No.: 92373-56-3
M. Wt: 216.328
InChI Key: FYSCXTRDKBSUBL-UHFFFAOYSA-N
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Description

3-Benzyl-3,9-diazabicyclo[331]nonane is a heterocyclic compound that features a bicyclic structure with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane involves the reduction of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane using lithium aluminum hydride (LiAlH4). This is followed by debenzylation and subsequent replacement of the hydroxy group with chlorine . Another approach involves a one-pot tandem Mannich reaction using aromatic ketones, paraformaldehyde, and dimethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-3,9-diazabicyclo[3.3.1]nonane is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications.

Biological Activity

3-Benzyl-3,9-diazabicyclo[3.3.1]nonane is a bicyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by the presence of nitrogen atoms in a bicyclic framework, allows it to interact with various biological targets, making it a subject of interest in drug development and therapeutic research.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2C_{14}H_{20}N_{2}. The compound features a bicyclic structure that can be represented with the following SMILES notation: C1CC2CN(CC(C1)N2)CC3=CC=CC=C3. This structural configuration contributes to its reactivity and biological interactions.

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of this compound are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]+217.16992152.5
[M+Na]+239.15186165.2
[M+NH4]+234.19646162.3
[M+K]+255.12580156.6

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents. Studies have shown promising results against various bacterial strains, suggesting its potential utility in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly by modulating specific signaling pathways involved in cell growth and survival . The mechanism of action appears to involve the interaction with cellular receptors and enzymes that regulate cancer cell metabolism.

The biological effects of this compound are largely attributed to its ability to bind to specific receptors and enzymes within cells, thereby modulating their activity. For instance, as a positive allosteric modulator of AMPA receptors, it enhances receptor activity by binding to allosteric sites, increasing responsiveness to neurotransmitters.

Case Study 1: HIV-1 Inhibition

In a study focusing on HIV-1 inhibition, analogues of maraviroc were synthesized, including derivatives of this compound. These compounds were subjected to viral neutralization assays which indicated varying degrees of efficacy against HIV-1, suggesting potential as antiviral agents .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of the compound against several pathogenic bacteria. The results showed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
1,2-Diazabicyclo[3.3.1]nonane Similar bicyclic structureLesser biological activity
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane Contains sulfur instead of nitrogenDifferent reactivity profile

Properties

IUPAC Name

3-benzyl-3,9-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-14(11-16)15-13/h1-3,5-6,13-15H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSCXTRDKBSUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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